molecular formula C15H24N2 B13335082 1-(3-Phenylbutyl)piperidin-4-amine

1-(3-Phenylbutyl)piperidin-4-amine

Cat. No.: B13335082
M. Wt: 232.36 g/mol
InChI Key: PBJOAGQOLQDDKO-UHFFFAOYSA-N
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Description

1-(3-Phenylbutyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylbutyl)piperidin-4-amine typically involves the reaction of piperidine with 3-phenylbutylamine under specific conditions. One common method is the reductive amination of 3-phenylbutyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the reaction . Additionally, the reaction conditions are optimized to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylbutyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenylbutyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Biological Activity

1-(3-Phenylbutyl)piperidin-4-amine, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in neuroprotection and receptor modulation. This article reviews the existing literature on its biological effects, synthesis, and potential clinical applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-phenylbutyl group, which is significant for its interaction with various biological targets. The chemical structure can be represented as follows:

C15H22N\text{C}_{15}\text{H}_{22}\text{N}

Neuroprotective Effects

This compound has been studied for its role as a sigma-1 receptor ligand. Research indicates that it provides ischemic neuroprotection in animal models. In a study involving rats subjected to middle cerebral artery occlusion (MCAO), the compound significantly reduced infarction volume compared to control groups, suggesting its potential in protecting against ischemic brain injury .

Table 1: Summary of Neuroprotective Effects

Treatment GroupInfarction Volume (%)Dopamine Levels (µM)
Saline-Saline59.3 ± 7.3Similar across groups
PPBP-PPBP27.3 ± 9.1Similar across groups
Saline-PPBP27.8 ± 12.7Similar across groups

Receptor Interaction

The compound acts as a potent ligand for the sigma-1 receptor , which is implicated in various neuroprotective mechanisms. Its interaction with this receptor may modulate dopaminergic neurotransmission without altering dopamine accumulation significantly during ischemic events . This suggests that it could be beneficial in conditions where dopamine dysregulation is a concern.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Sigma Receptor Modulation : A study highlighted that sigma receptor ligands can influence ischemic neuronal injury propagation through catecholamine modulation .
  • In Vitro Studies : In vitro assays have shown that derivatives of piperidine compounds exhibit significant anti-AChE activity, which may correlate with cognitive enhancement properties .
  • Safety and Efficacy : The safety profile of similar compounds has been assessed in various preclinical models, indicating low toxicity and favorable pharmacokinetics, which supports further development for therapeutic use .

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(3-phenylbutyl)piperidin-4-amine

InChI

InChI=1S/C15H24N2/c1-13(14-5-3-2-4-6-14)7-10-17-11-8-15(16)9-12-17/h2-6,13,15H,7-12,16H2,1H3

InChI Key

PBJOAGQOLQDDKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(CC1)N)C2=CC=CC=C2

Origin of Product

United States

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